N-(3-CHLORO-2-METHYLPHENYL)-3-({2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE
Beschreibung
N-(3-CHLORO-2-METHYLPHENYL)-3-({2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of chloro and methyl substituents on the phenyl ring, as well as a sulfanyl group attached to the propanamide backbone
Eigenschaften
Molekularformel |
C20H22Cl2N2O2S |
|---|---|
Molekulargewicht |
425.4g/mol |
IUPAC-Name |
3-[3-(3-chloro-2-methylanilino)-3-oxopropyl]sulfanyl-N-(3-chloro-2-methylphenyl)propanamide |
InChI |
InChI=1S/C20H22Cl2N2O2S/c1-13-15(21)5-3-7-17(13)23-19(25)9-11-27-12-10-20(26)24-18-8-4-6-16(22)14(18)2/h3-8H,9-12H2,1-2H3,(H,23,25)(H,24,26) |
InChI-Schlüssel |
AWFOZWHBNGXBNN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCSCCC(=O)NC2=C(C(=CC=C2)Cl)C |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCSCCC(=O)NC2=C(C(=CC=C2)Cl)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-3-({2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE typically involves multi-step organic reactions. One common approach might include:
Formation of the Amide Bond: This can be achieved by reacting 3-chloro-2-methylbenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Sulfanyl Group: This step may involve the reaction of the amide with a thiol compound under suitable conditions to introduce the sulfanyl group.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-CHLORO-2-METHYLPHENYL)-3-({2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The chloro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-3-({2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE depends on its specific application. For example:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function and leading to therapeutic effects.
Chemical Reactivity: The presence of reactive functional groups allows it to participate in various chemical reactions, forming new compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE: Similar structure but lacks the sulfanyl group.
N-(3-CHLORO-2-METHYLPHENYL)PROPIONAMIDE: Similar structure but lacks the additional carbamoyl ethyl group.
Uniqueness
N-(3-CHLORO-2-METHYLPHENYL)-3-({2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE is unique due to the presence of both chloro and methyl substituents on the phenyl ring, as well as the sulfanyl group attached to the propanamide backbone. This combination of functional groups imparts distinct chemical and biological properties to the compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
